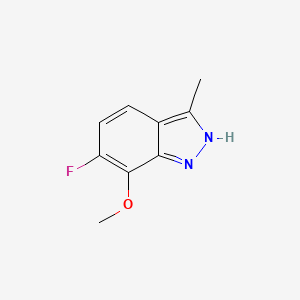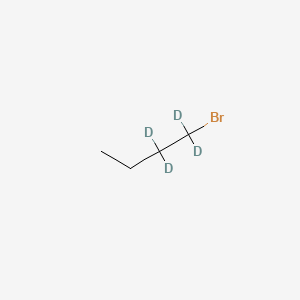
1-Bromobutane-1,1,2,2-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromobutane-1,1,2,2-d4 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the formula C₄H₉Br. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions:
1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .
Industrial Production Methods:
In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .
化学反応の分析
Types of Reactions:
1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 reactions where nucleophiles replace the bromine atom.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form butenes.
Grignard Reactions: Reacting with magnesium in dry ether forms the corresponding Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.
Magnesium (Mg): For Grignard reagent formation.
Major Products:
Substitution: Produces various substituted butanes depending on the nucleophile.
Elimination: Forms butenes.
Grignard Reagent: Forms butyl magnesium bromide.
科学的研究の応用
1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.
Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.
Material Science: Involved in the synthesis of novel materials with specific properties
作用機序
The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .
類似化合物との比較
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom, making it more reactive in substitution reactions.
1-Fluorobutane: Less reactive due to the strong carbon-fluorine bond
Uniqueness:
1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .
特性
分子式 |
C4H9Br |
|---|---|
分子量 |
141.04 g/mol |
IUPAC名 |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChIキー |
MPPPKRYCTPRNTB-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(CC)C([2H])([2H])Br |
正規SMILES |
CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
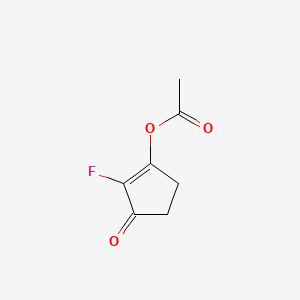
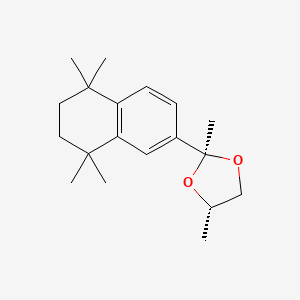

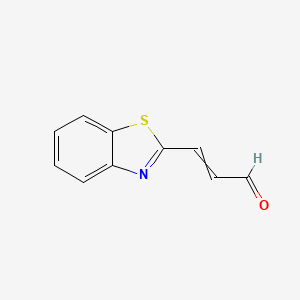

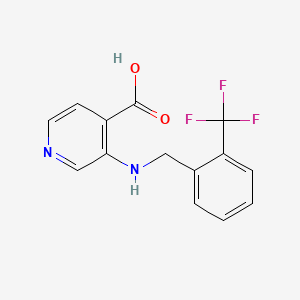
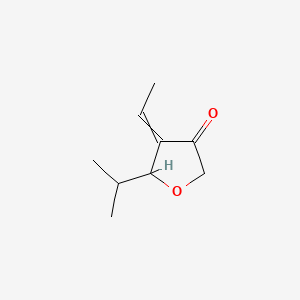
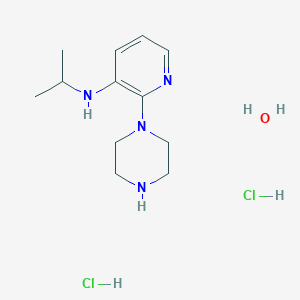
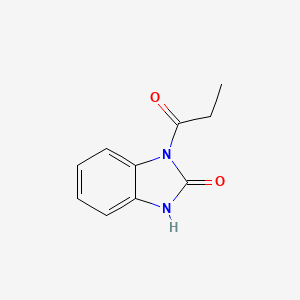
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)


